
Tetrahymanol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahymanol acetate is a pentacyclic triterpenoid compound derived from tetrahymanol, which is a gammacerane-type membrane lipid. It was first discovered in the marine ciliate Tetrahymena pyriformis and later found in other ciliates, fungi, ferns, and bacteria . This compound has a molecular formula of C32H54O2 and a molecular weight of 470.78 g/mol . This compound is known for its antioxidant properties and its ability to protect cell membranes from oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahymanol acetate can be synthesized through the acetylation of tetrahymanol. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under mild conditions . The reaction proceeds as follows: [ \text{Tetrahymanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: Industrial production of this compound may involve the extraction of tetrahymanol from natural sources such as Tetrahymena pyriformis, followed by chemical acetylation. The extraction process involves solvent extraction and purification steps to isolate tetrahymanol, which is then acetylated to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahymanol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound back to tetrahymanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of tetrahymanol.
Substitution: Formation of substituted tetrahymanol derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrahymanol acetate has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: Investigated for its role in cell membrane stability and its antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its antioxidant activity.
Industry: Used as a biomarker in geological studies to understand ancient ecosystems and water column stratification
Wirkmechanismus
Tetrahymanol acetate exerts its effects primarily through its antioxidant properties. It protects cell membranes from oxidative damage by scavenging free radicals and preventing lipid peroxidation . The molecular targets and pathways involved include the stabilization of cell membranes and the inhibition of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Tetrahymanol acetate is unique among triterpenoids due to its specific structure and biological properties. Similar compounds include:
Eigenschaften
IUPAC Name |
(4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O2/c1-21(33)34-26-15-18-30(7)23(28(26,4)5)14-20-32(9)25(30)12-11-24-29(6)17-10-16-27(2,3)22(29)13-19-31(24,32)8/h22-26H,10-20H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJNHLGIKPTUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C5(CCCC(C5CCC4(C3(CCC2C1(C)C)C)C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
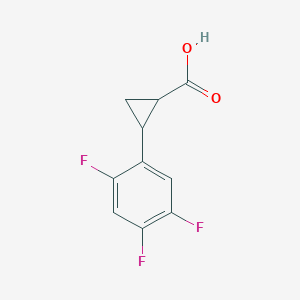
![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B15126722.png)
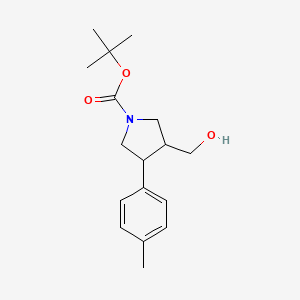
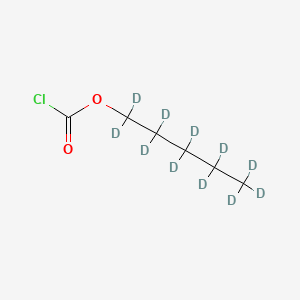
![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15126762.png)
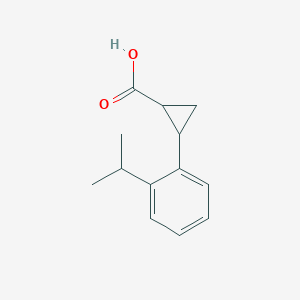
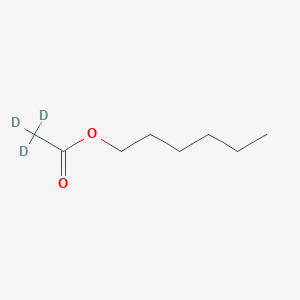


![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)


